molecular formula C5H9NO3S B1149676 3-(Acetylthio)-2-aminopropanoic acid CAS No. 15312-11-5

3-(Acetylthio)-2-aminopropanoic acid

Cat. No.: B1149676
CAS No.: 15312-11-5
M. Wt: 163.20 g/mol
InChI Key: XCIRMLHOFVDUDP-BYPYZUCNSA-N
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Description

S-Acetyl-Cysteine is a derivative of the amino acid cysteine, where an acetyl group is attached to the sulfur atom of cysteine. This modification enhances the stability and bioavailability of the compound, making it more effective in various applications. S-Acetyl-Cysteine is known for its antioxidant properties and is used in a variety of medical and industrial applications .

Scientific Research Applications

S-Acetyl-Cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other compounds and as a reducing agent.

    Biology: Studied for its role in cellular redox balance and as a precursor to glutathione.

    Medicine: Investigated for its potential in treating conditions such as chronic obstructive pulmonary disease, acetaminophen overdose, and neurodegenerative diseases.

    Industry: Used in the production of pharmaceuticals and as an additive in food and cosmetics

Mechanism of Action

Future Directions

The future directions of research on a compound like 3-(Acetylthio)-2-aminopropanoic acid could involve further exploration of its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Acetyl-Cysteine typically involves the acetylation of cysteine. One common method is to react cysteine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 40-60°C for 20-60 minutes. The resulting product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of S-Acetyl-Cysteine often involves the use of cysteine hydrochloride as a starting material. The cysteine hydrochloride is first neutralized with a base to obtain cysteine, which is then acetylated using acetic anhydride. The process includes steps such as pH adjustment, acylation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: S-Acetyl-Cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: S-Acetyl-Cysteine is unique due to its enhanced stability and bioavailability compared to other forms of cysteine. The acetylation at the sulfur atom provides better protection against oxidation and allows for more efficient absorption and utilization in the body .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Acetylthio)-2-aminopropanoic acid involves the acetylation of L-cysteine followed by amination of the resulting product.", "Starting Materials": [ "L-cysteine", "Acetic anhydride", "Sodium acetate", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "L-cysteine is dissolved in a mixture of acetic anhydride and sodium acetate and heated to reflux.", "The resulting product, N-acetyl-L-cysteine, is cooled and filtered.", "N-acetyl-L-cysteine is dissolved in ethanol and treated with ammonia gas.", "The resulting product, 3-(Acetylthio)-2-aminopropanoic acid, is isolated by filtration and washed with hydrochloric acid and sodium hydroxide." ] }

CAS No.

15312-11-5

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

(2R)-3-acetylsulfanyl-2-aminopropanoic acid

InChI

InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

XCIRMLHOFVDUDP-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)SC[C@@H](C(=O)O)N

SMILES

CC(=O)SCC(C(=O)O)N

Canonical SMILES

CC(=O)SCC(C(=O)O)N

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of 3-(Acetylthio)-2-aminopropanoic acid in the context of the research paper?

A1: The research paper focuses on synthesizing a novel tripeptide analog, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2 S2)-D-valine], and its subsequent enzymatic conversion to a penicillin analog. this compound serves as a key structural component within this synthesized tripeptide. [] The researchers designed this specific tripeptide as an analog of the natural substrate for isopenicillin-N synthetase, the enzyme responsible for the final step in penicillin biosynthesis. By incorporating this compound, the researchers aimed to investigate the enzyme's substrate specificity and potentially generate novel penicillin derivatives with altered biological activity.

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